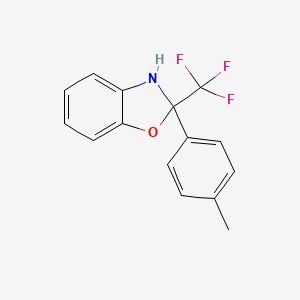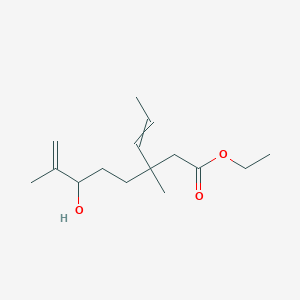
1,3-Propanediol, 2-nitro-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-nitro-2-(2-propenyl)- is an organic compound with the molecular formula C6H11NO4 It is a nitro compound with a propenyl group attached to the second carbon of 1,3-propanediol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-nitro-2-(2-propenyl)- can be achieved through several methods. One common approach involves the nitration of 1,3-propanediol derivatives. For example, the reaction of 1,3-propanediol with nitric acid in the presence of a catalyst can yield the desired nitro compound . Another method involves the reaction of 2-nitro-1,3-propanediol with propenyl halides under basic conditions to introduce the propenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-nitro-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The propenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-nitro-2-(2-propenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-nitro-2-(2-propenyl)- involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, causing oxidative stress and damage to microbial cells . The propenyl group can also participate in various biochemical pathways, enhancing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol, 2-nitro-2-methyl-: Similar structure but with a methyl group instead of a propenyl group.
1,3-Propanediol, 2-nitro-2-ethyl-: Similar structure but with an ethyl group instead of a propenyl group.
2-Nitro-1,3-propanediol: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Uniqueness
The combination of the nitro and propenyl groups allows for a broader range of chemical reactions and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
188746-05-6 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-nitro-2-prop-2-enylpropane-1,3-diol |
InChI |
InChI=1S/C6H11NO4/c1-2-3-6(4-8,5-9)7(10)11/h2,8-9H,1,3-5H2 |
InChI-Schlüssel |
ROFHYYKSLGTXJN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CO)(CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
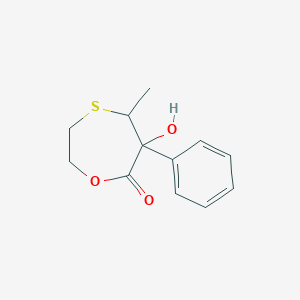
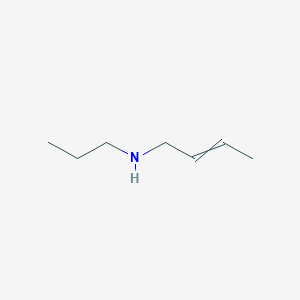
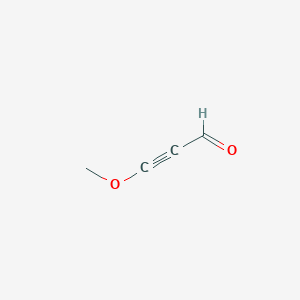
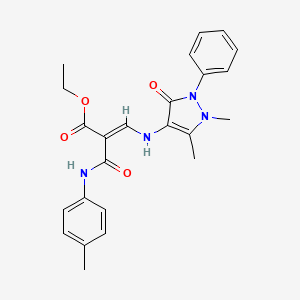

![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)


